(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound classified under pyrrolidine derivatives. It is primarily utilized in scientific research due to its potential therapeutic applications. The compound is recognized for its unique structural characteristics, which contribute to its biological activity.
This compound falls into the category of carboxamides, specifically those derived from pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. Its classification aids in understanding its reactivity and potential interactions in biological systems.
The synthesis of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves several steps:
The synthetic route can be optimized for large-scale production, utilizing automated systems that ensure consistent quality and minimize waste .
The molecular structure of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride features a pyrrolidine ring substituted with a cyclohexyl group at the fourth position and an N-methyl group at the second position. The carboxamide functional group contributes to its solubility and reactivity.
These structural details are essential for predicting its chemical behavior and potential interactions with biological targets .
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride can participate in various chemical reactions:
The specific products formed depend on the reagents used and reaction conditions, making it versatile for synthetic applications in organic chemistry.
The mechanism of action for (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific biological targets. It is hypothesized to modulate receptor activity or enzyme function through binding interactions, although detailed studies are required to elucidate these pathways fully .
The compound typically appears as a white to off-white powder. It has a melting point that varies based on purity and form.
Key chemical properties include:
Relevant data from suppliers indicate a purity level of around 95%, which is crucial for research applications .
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride has several notable applications:
This compound's diverse applications highlight its significance in both academic research and practical industrial use.
Pyrrolidine carboxamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by their structural rigidity, chiral diversity, and capacity for targeted molecular interactions. These heterocyclic compounds feature a five-membered saturated ring containing a secondary amine, often functionalized with carboxamide groups and diverse substituents to modulate pharmacological properties. The specific derivative (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride exemplifies how strategic stereochemical control and substituent selection yield compounds with tailored biological activity profiles. Its molecular framework (C₁₂H₂₃ClN₂O, MW 246.78 g/mol) incorporates a stereodefined pyrrolidine ring, a lipophilic cyclohexyl group, and an N-methyl carboxamide moiety, collectively enabling precise interactions with biological targets . This compound (CAS 2703748-87-0) serves as a versatile building block in drug discovery, particularly for neurological disorders and inflammation, where its stereochemistry and functional group arrangement influence receptor binding affinity and selectivity [2].
The (2S,4S) stereochemistry of this pyrrolidine derivative is a critical determinant of its three-dimensional orientation and bioactivity. The absolute configuration at the 2- and 4-positions of the pyrrolidine ring dictates the spatial placement of its cyclohexyl and carboxamide substituents, creating a chiral scaffold that interacts enantioselectively with biological targets. The isomeric SMILES notation (CNC(=O)[C@@H]1CC@HC2CCCCC2.Cl) explicitly defines this spatial arrangement, which is preserved as the hydrochloride salt to enhance stability and solubility [2]. Molecular modeling reveals that the (2S,4S) configuration positions the cyclohexyl group equatorially relative to the pyrrolidine ring, minimizing steric strain and optimizing hydrophobic contact with target binding pockets. This contrasts sharply with the (2R,4R) isomer, where steric clashes may impair binding.
Table 1: Impact of Pyrrolidine Stereochemistry on Molecular Properties
Stereoisomer | Binding Affinity (Ki, nM)¹ | Aqueous Solubility | Conformational Stability |
---|---|---|---|
(2S,4S) | High (≤100) | Moderate | Optimal ring puckering |
(2S,4R) | Low (≥1000) | High | Steric strain at C4 |
(2R,4S) | Moderate (~500) | Moderate | Suboptimal substituent angles |
(2R,4R) | Negligible | Low | Severe C2/C4 dihedral strain |
¹Hypothetical values illustrating stereochemical trends; specific data depends on target.
This stereospecificity is crucial for neurological targets like ion channels or G-protein-coupled receptors (GPCRs), where enantioselective binding dictates efficacy. The (2S,4S) configuration also enhances metabolic stability by orienting the carboxamide group away from cytochrome P450 oxidation sites, extending plasma half-life. Such precision underpins the compound’s utility in designing protease inhibitors or allosteric modulators where chiral matching is essential [5].
The cyclohexyl group at the 4-position is a strategic lipophilic element that enhances membrane permeability and target engagement. With a logP contribution of ~2.5, this substituent elevates the compound’s overall lipophilicity (cLogP ~1.8), facilitating blood-brain barrier penetration—a key attribute for central nervous system (CNS) therapeutics . Biosterically, cyclohexyl mimics phenyl or tert-butyl groups but offers superior conformational flexibility and reduced metabolic vulnerability. It engages in van der Waals interactions with hydrophobic enzyme clefts or receptor subpockets, as evidenced in preliminary studies showing enhanced binding to opioid and sigma receptors compared to unsubstituted pyrrolidines [7].
The N-methyl carboxamide at C2 serves dual roles: as a hydrogen-bond acceptor/donor for target recognition and as a metabolically stable polarity modulator. Methylation of the carboxamide nitrogen (CONHCH₃ vs. CONH₂) reduces desolvation energy during binding and sterically blocks amide hydrolysis by proteases. This stabilizes the molecule in vivo while maintaining critical H-bonding capacity. The hydrogen bond donor count (3) and acceptor count (2) derived from its structure enable specific interactions with residues like Asp or His in enzymatic active sites [8].
Table 2: Role of Key Substituents in Bioactivity
Substituent | Chemical Influence | Pharmacological Contribution | Biosteric Alternatives |
---|---|---|---|
C4 Cyclohexyl | +Lipophilicity; +Steric bulk | Membrane penetration; Hydrophobic binding | Adamantyl, Bicyclo[2.2.2]octyl |
N-Methyl Carboxamide | H-bonding; −Metabolic oxidation | Target affinity; Plasma stability | Cyano, Tetrazole, Trifluoroethyl |
Pyrrolidine N–H⁺ | Salt formation (HCl) | Solubility; Crystallinity | Free base; Citrate salt |
Replacing cyclohexyl with smaller alkyl groups (e.g., methyl) diminishes activity in receptor-binding assays, underscoring its role in hydrophobic interactions. Similarly, omitting the N-methyl group reduces metabolic stability without improving solubility—highlighting the pharmacophoric necessity of both moieties [4] [7].
Pyrrolidine derivatives have evolved from natural product mimics (e.g., proline alkaloids) to synthetically tunable chiral platforms. Early routes relied on resolution of racemic mixtures, but asymmetric synthesis now dominates. The synthesis of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride exemplifies this progression, leveraging chiral pool starting materials (e.g., L-hydroxyproline) and stereocontrolled transformations:
Advances in protecting-group strategies have been pivotal. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups enable chemoselective manipulation, as seen in precursors like (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 467438-40-0). The high cost of Fmoc-protected variants (~$1,000–2,300/5g) reflects their utility in solid-phase peptide synthesis (SPPS) and complex molecule assembly [4].
Table 3: Evolution of Pyrrolidine Carboxamide Synthetic Routes
Era | Key Strategy | Limitations | Stereocontrol | Yield Range |
---|---|---|---|---|
1980–2000 | Racemic synthesis + resolution | Low efficiency; ≤40% ee | Diastereomeric crystallization | 10–25% |
2000–2010 | Chiral auxiliaries (e.g., Evans) | Multi-step; Auxiliary removal | 80–95% ee | 40–60% |
2010–Present | Asymmetric catalysis | Catalyst cost; Ligand design | ≥99% ee | 65–85% |
Modern transition-metal-catalyzed asymmetric hydrogenation achieves >99% enantiomeric excess (ee) for such scaffolds, enabling bulk production. These innovations position pyrrolidine carboxamides as "3D fragments" in fragment-based drug discovery, where their sp³-rich structures outperform flat aromatics in hit-to-lead optimization [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3